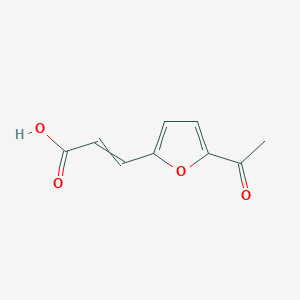

3-(5-Acetyl-2-furyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-acetylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)8-4-2-7(13-8)3-5-9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYWVBLRIJUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350020 | |

| Record name | 2-Propenoic acid,3-(5-acetyl-2-furanyl)-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111252-36-9 | |

| Record name | 2-Propenoic acid,3-(5-acetyl-2-furanyl)-, (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 3 5 Acetyl 2 Furyl Acrylic Acid

Established Synthetic Pathways for 3-(5-Acetyl-2-furyl)acrylic Acid

The synthesis of 3-(5-Acetyl-2-furyl)acrylic acid can be achieved through several strategic routes, primarily involving the functionalization of pre-existing furan structures. These methods range from direct acylation to multi-step sequences starting from more basic furan-based intermediates.

Direct Synthesis via Acetylation of Furyl Acrylates

A primary and direct method for preparing 3-(5-Acetyl-2-furyl)acrylic acid and its esters is through the electrophilic acylation of a 3-(2-furyl)acrylate precursor. The acetyl group is introduced at the C5 position of the furan ring, which is activated towards electrophilic substitution by the electron-donating nature of the furan oxygen.

One effective method involves the acetylation of ethyl 3-(2-furyl)acrylate using acetic anhydride (B1165640) in the presence of a catalyst like magnesium perchlorate (B79767). researchgate.net This reaction specifically yields the 5-acetyl derivative as the major product. researchgate.net Similarly, the free acid, 3-(2-furyl)acrylic acid, can be acetylated with acetic anhydride when phosphoric acid is used as the catalyst. chemicalpapers.com Without a strong acid catalyst, heating 3-(2-furyl)acrylic acid with acetic anhydride primarily leads to the formation of 3-(2-furyl)acrylic anhydride rather than the desired acetylated product. chemicalpapers.com

| Precursor | Reagents | Catalyst | Product | Reference |

| Ethyl 3-(2-furyl)acrylate | Acetic anhydride | Magnesium perchlorate | Ethyl 3-(5-acetyl-2-furyl)acrylate | researchgate.net |

| 3-(2-Furyl)acrylic acid | Acetic anhydride | Phosphoric acid (H₃PO₄) | 3-(5-Acetyl-2-furyl)acrylic acid | chemicalpapers.com |

Derivation from Advanced Furan-Based Intermediates

An alternative to direct acetylation is the synthesis from more complex furan precursors where the acetyl functionality is developed from another group. This multi-step approach offers flexibility and can be advantageous when direct acetylation is not feasible or yields are low.

For instance, a synthetic sequence can begin with alkyl 2-furoates. researchgate.net A notable pathway involves the chloroethylation of ethyl 2-furoate, followed by the substitution of the chlorine atom with an acetoxy group. researchgate.net Subsequent methanolysis of the acetate (B1210297) and the ester group yields methyl 5-(1-hydroxyethyl)furan-2-carboxylate. researchgate.net The final and crucial step is the oxidation of this secondary alcohol using a reagent like the Jones reagent (chromium trioxide in sulfuric acid) to produce the target acetyl group, affording methyl 5-acetyl-2-furoate. researchgate.net Although this example leads to the furoate, the principle of oxidizing a hydroxyethyl (B10761427) side chain to an acetyl group is a key strategy that can be applied to furan acrylate (B77674) systems as well.

Synthetic Sequence for a Related Furan Intermediate

Chloroethylation: Ethyl 2-furoate is reacted to introduce a chloroethyl group. researchgate.net

Acetoxylation: The chloro group is substituted with an acetoxy group using sodium acetate. researchgate.net

Methanolysis: Treatment with sodium methylate in methanol (B129727) converts the ester and the acetate to a methyl ester and a secondary alcohol, respectively. researchgate.net

Oxidation: The secondary alcohol is oxidized to the acetyl group using the Jones reagent. researchgate.net

Strategies for Structural Diversification and Analog Preparation

The structure of 3-(5-Acetyl-2-furyl)acrylic acid contains multiple reactive sites—the carboxylic acid, the activated furan ring, the acetyl group, and the α,β-unsaturated system—making it an excellent scaffold for generating a wide array of derivatives and complex molecules.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group is a prime site for modification, allowing for the straightforward synthesis of various ester and amide derivatives.

Esterification: Esters can be readily prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net Alternatively, the acrylic acid can be converted to its more reactive acid chloride, which then reacts with an alcohol under milder, base-catalyzed conditions to form the ester. researchgate.net

Amidation: Similarly, amides are synthesized by reacting the carboxylic acid with an amine. This transformation is typically facilitated by coupling agents or by first converting the carboxylic acid to its acid chloride, which then readily reacts with a primary or secondary amine to yield the corresponding amide.

These derivatizations are fundamental in modifying the molecule's physical and chemical properties.

Construction of Fused and Conjugated Heterocyclic Systems

The reactive nature of the furan ring and its substituents in 3-(5-Acetyl-2-furyl)acrylic acid enables its use as a building block for more complex heterocyclic structures. The α,β-unsaturated carbonyl system and the acetyl group provide handles for various cyclization and condensation reactions.

For example, the acrylic acid moiety can be activated, such as by conversion to a mixed anhydride, to facilitate cyclization reactions. A related compound, 3-(5-nitro-2-furyl)acrylic acetic anhydride, has been shown to react with 5-substituted tetrazoles in boiling xylene to form 1,3,4-oxadiazole (B1194373) derivatives. chempap.org This demonstrates a powerful strategy for constructing new heterocyclic rings attached to the furan core. chempap.org The acetyl group itself can serve as a starting point for building fused rings through condensation reactions with binucleophilic reagents.

Incorporation into Macromolecular Architectures

The acrylic acid functionality of 3-(5-Acetyl-2-furyl)acrylic acid is a polymerizable group, allowing for its incorporation into macromolecular structures. The double bond of the acrylate can participate in radical polymerization, a common method for producing polyacrylates.

This process, typically initiated by radical sources like benzoyl peroxide or azobisisobutyronitrile (AIBN), involves the opening of the vinyl double bond to form long polymer chains. Furthermore, 3-(5-Acetyl-2-furyl)acrylic acid can be copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate. researchgate.net This allows for the creation of new polymers with tailored properties, combining the characteristics of the furan-containing monomer with those of other comonomers. This capability opens avenues for developing novel materials with specific functionalities derived from the furan moiety.

Formation of Organometallic Complexes

The structural features of furylacrylic acid and its derivatives, containing both a carboxylic acid group and a furan ring, make them suitable ligands for the formation of organometallic complexes. While specific research on 3-(5-acetyl-2-furyl)acrylic acid complexes is limited, studies on closely related analogues provide significant insight into their coordination chemistry.

For instance, a copper(II) complex has been successfully synthesized using α-furylacrylic acid (an un-acetylated analogue) and 1,10-phenanthroline (B135089) as ligands. researchgate.net In the resulting crystal structure, the copper atom exhibits a distorted octahedral coordination geometry. It is bound to four oxygen atoms contributed by two α-furylacrylic acid molecules and two nitrogen atoms from the 1,10-phenanthroline molecule. researchgate.net This demonstrates the capacity of the furylacrylic acid backbone to act as a bidentate ligand, coordinating with metal centers through the oxygen atoms of the carboxylate group. Such complexes are of interest for their potential applications in catalysis and materials science.

General Precursor Chemistry and Intermediate Derivatization

The synthesis of 3-(5-acetyl-2-furyl)acrylic acid is intrinsically linked to the chemistry of furan-based platform chemicals and the strategic derivatization of its analogues.

Utilization of Furfural (B47365) and its Derivatives as Starting Materials

Furfural, a key platform chemical derived from lignocellulosic biomass, serves as the primary starting material for the synthesis of the 3-(2-furyl)acrylic acid core structure. nih.govascent-acrylate.com The most common and established method for this transformation is the Knoevenagel condensation, which involves the reaction of furfural with malonic acid. ascent-acrylate.comorgsyn.org This reaction is typically catalyzed by a base, such as pyridine, often with piperidine as a co-catalyst. researchgate.netorgsyn.org

The Perkin reaction, an alternative pathway, involves the condensation of furfural with acetic anhydride in the presence of an alkali salt like potassium acetate. orgsyn.org

The general Knoevenagel condensation process can be summarized as follows:

Once the 3-(2-furyl)acrylic acid backbone or its ester is formed, the next crucial step is the introduction of the acetyl group at the 5-position of the furan ring. Research has shown that the acetylation of alkyl 3-(2-furyl)acrylates can be achieved using acetic anhydride. researchgate.net One reported method uses magnesium perchlorate as a neutral catalyst to facilitate this reaction, which proceeds via electrophilic substitution exclusively at the 5-position of the furan ring. researchgate.net This step converts the furylacrylic acid precursor into the target compound, 3-(5-acetyl-2-furyl)acrylic acid (or its ester).

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Furfural | Malonic Acid | Pyridine/Piperidine | 95 °C, 2.5 hours | 92.8% | researchgate.net |

| Furfural | Malonic Acid | Pyridine | Heated on boiling water bath, 2 hours | 91–92% | orgsyn.org |

| 5-substituted-2-furaldehydes | Malonic Acid | Piperidinium acetate | 100 °C, 1-3 hours | Good to excellent | researchgate.net |

Role of Related Furylacrylic Acid Analogues in Synthetic Pathways

Analogues of 3-(5-acetyl-2-furyl)acrylic acid, particularly those with different substituents at the 5-position, play a vital role as versatile intermediates in various synthetic pathways. These analogues allow for the construction of more complex molecules and for the systematic study of structure-activity relationships.

A prominent example is 3-(5-nitro-2-furyl)acrylic acid . chemimpex.comfishersci.com This nitro-analogue serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The strong electron-withdrawing nature of the nitro group activates the molecule for various transformations. For instance, anhydrides of 3-(5-nitro-2-furyl)acrylic acid have been used as starting materials for the synthesis of 1,3,4-oxadiazole derivatives, which are important heterocyclic scaffolds.

Furthermore, a range of 3-(5-R-2-furyl)acrylic acids , where 'R' represents various substituents, have been synthesized to investigate the transfer of polar electronic effects from the substituent through the furan ring and the ethylene (B1197577) group. These studies, which correlate reaction rates and dissociation constants with substituent constants, are fundamental to understanding and predicting the reactivity of this class of compounds.

Advanced Analytical and Computational Approaches in 3 5 Acetyl 2 Furyl Acrylic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3-(5-Acetyl-2-furyl)acrylic acid, with each technique providing unique insights into its molecular architecture and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For derivatives of 3-(5-Acetyl-2-furyl)acrylic acid, such as its ethyl ester, ¹H and ¹³C NMR spectra provide definitive evidence for its structural assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In a study of ethyl 3-(5-acetylfur-2-yl)acrylate, the signals corresponding to the furan (B31954) and acrylic protons are clearly resolved. The acrylic protons appear as doublets, a result of coupling to each other across the double bond, with a coupling constant (J) of approximately 14.0 Hz, which is characteristic of a trans configuration. researchgate.net The protons on the furan ring appear as broad singlets. researchgate.net The acetyl group's methyl protons are observed as a sharp singlet. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For ethyl 3-(5-acetylfur-2-yl)acrylate, distinct signals are observed for the carbonyl carbons of the ester and the ketone, the carbons of the furan ring, and the carbons of the acrylic acid moiety. researchgate.net The chemical shifts of these carbons confirm the presence of the key functional groups and their connectivity. researchgate.net

Table 1: NMR Spectral Data for Ethyl 3-(5-acetylfur-2-yl)acrylate Data sourced from a study on the synthesis of 5-acetyl derivatives of 3-(2-furyl)acrylates. researchgate.net

Click to view data

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-acrylic | 7.17 | d | 14.0 | =CH-COOEt |

| H-furan | 6.96 | br.s | - | Furan ring proton |

| H-furan | 6.53 | br.s | - | Furan ring proton |

| H-acrylic | 6.25 | d | 14.0 | Furyl-CH= |

| OCH₂ | 4.34 | q | 7.0 | Ester ethyl group |

| CH₃-acetyl | 2.24 | s | - | Acetyl methyl group |

| CH₃-ethyl | 1.34 | t | 7.0 | Ester ethyl group |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| C=O-ketone | 186.12 | Acetyl carbonyl | ||

| C=O-ester | 165.67 | Ester carbonyl | ||

| C-furan | 153.27 | Furan ring carbon | ||

| C-furan | 152.79 | Furan ring carbon | ||

| C-acrylic | 129.80 | =CH-COOEt | ||

| C-acrylic | 119.82 | Furyl-CH= | ||

| C-furan | 118.27 | Furan ring carbon | ||

| C-furan | 115.49 | Furan ring carbon | ||

| OCH₂ | 60.40 | Ester ethyl group | ||

| CH₃-ketone | 25.33 | Acetyl methyl group | ||

| CH₃-ester | 13.89 | Ester ethyl group |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in 3-(5-Acetyl-2-furyl)acrylic acid. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. icm.edu.pliosrjournals.org

The IR spectrum of an acrylic acid derivative typically shows a very broad absorption band for the O-H stretch of the carboxylic acid due to hydrogen bonding. spectroscopyonline.com Strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations are also prominent. In 3-(5-Acetyl-2-furyl)acrylic acid, two distinct C=O stretching bands are expected: one for the carboxylic acid and another for the acetyl ketone. The conjugation of these groups with the furan ring and the C=C double bond would influence the exact position of these bands. spectroscopyonline.com Other key bands include the C=C stretching of the acrylic group and various C-H and C-O stretching and bending vibrations of the furan ring. iosrjournals.org

Raman spectroscopy provides complementary information. While C=O stretches are visible, C=C double bonds and the aromatic-like furan ring system typically give rise to strong Raman signals, making it a useful tool for characterizing the molecule's backbone. icm.edu.plbibliotekanauki.pl

Table 2: Characteristic Vibrational Frequencies for 3-(5-Acetyl-2-furyl)acrylic Acid Expected frequencies based on typical values for the constituent functional groups.

Click to view data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | Weak |

| C-H Stretch | Furan & Alkene | 3150 - 3000 | Medium | Strong |

| C=O Stretch | Acetyl Ketone | ~1680 | Strong | Medium |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong | Medium |

| C=C Stretch | Alkene | ~1630 | Medium | Strong |

| C=C Stretch | Furan Ring | ~1580, ~1470 | Medium-Strong | Strong |

| C-O Stretch | Furan & Carboxylic Acid | 1300 - 1000 | Strong | Medium-Weak |

| O-H Bend | Carboxylic Acid | ~1420, ~920 | Medium, Broad | Weak |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 3-(5-Acetyl-2-furyl)acrylic acid and to gain structural information from its fragmentation patterns. libretexts.org The molecular ion peak (M⁺) would confirm the compound's molecular weight of 180.16 g/mol .

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, stable charged pieces. The resulting pattern is a unique fingerprint of the molecule. For 3-(5-Acetyl-2-furyl)acrylic acid, characteristic fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Leading to a peak at m/z 163.

Loss of a carboxyl group (•COOH): Resulting in a peak at m/z 135. libretexts.org

Cleavage of the acetyl group: This can occur via loss of a methyl radical (•CH₃) to give a fragment at m/z 165, or loss of an acetyl radical (•COCH₃) to give a fragment at m/z 137.

Formation of an acylium ion: A prominent peak at m/z 43, corresponding to [CH₃CO]⁺, is a common feature for acetyl-containing compounds. chemguide.co.uk

Analysis of fragments from related structures, such as those containing a 5-acetyl-2-furyl moiety, can also provide clues to the fragmentation pathways.

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. The extended conjugated π-system of 3-(5-Acetyl-2-furyl)acrylic acid, which encompasses the furan ring, the olefinic double bond, and the two carbonyl groups, is expected to give rise to strong absorptions in the UV-Vis region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with rigid, conjugated structures are often fluorescent. Investigating the fluorescence properties of 3-(5-Acetyl-2-furyl)acrylic acid could reveal details about its excited state dynamics and potential applications in materials science, such as in luminescent polymers. researchgate.net

Theoretical and Computational Chemistry Studies

Theoretical methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental findings and providing deeper insights into molecular properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For 3-(5-Acetyl-2-furyl)acrylic acid, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on similar molecules suggest a largely planar conformation to maximize π-conjugation. nih.gov

Predict Vibrational Spectra: Calculate the theoretical IR and Raman frequencies. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability and relates to the energy required for electronic excitation, as observed in UV-Vis spectroscopy. iosrjournals.org

Map Electrostatic Potential: Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, offering insights into how the molecule will interact with other reagents. nih.gov

Elucidate Reaction Mechanisms: Model the pathways of chemical reactions. For instance, DFT studies on related furan-based acrylic acids have been used to investigate the protonated forms of the molecule, identifying them as the reactive electrophilic species in certain reactions. nih.gov

These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, making them an essential part of modern chemical research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in predicting the activity of new, untested compounds and in optimizing lead compounds in drug discovery. nih.gov

The development of robust QSAR models is a meticulous process involving several key stages. nih.gov It begins with the compilation of a dataset of compounds with known biological activities. For furan derivatives, this could involve activities such as antimicrobial or enzyme inhibitory effects. nih.gov The process then involves descriptor generation, where various molecular properties are calculated for each compound. researchgate.net

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and reliability. nih.gov This involves both internal and external validation techniques. nih.govmdpi.com

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or 10-fold cross-validation) are used to assess the model's stability and robustness. nih.govmdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. mdpi.com Statistical metrics such as the coefficient of determination (R²), and for external validation, the predictive R² (R²pred), are key indicators of a model's performance. nih.gov For a model to be considered predictive, a high R²pred value is desirable.

QSAR models for compounds containing a furan ring have been developed to predict various biological activities. For instance, a study on furan derivatives identified key descriptors like lipophilicity (logP) and molecular polarizability that correlate with antimalarial activity, achieving a high coefficient of determination (R² = 0.884) and predictive power (R²pred = 0.821).

The selection of appropriate physicochemical descriptors is fundamental to building a predictive QSAR model. These descriptors quantify different aspects of a molecule's structure and properties.

Commonly Used Physicochemical Descriptors in QSAR:

| Descriptor Category | Examples | Relevance |

| Electronic | Hammett constants, Atomic charges | Describe the electronic properties and reactivity of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Relate to the size and shape of the molecule, influencing its fit into a binding site. mdpi.com |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Topological | Molecular connectivity indices, Wiener index | Describe the branching and connectivity of atoms within the molecule. |

The applicability domain (AD) of a QSAR model defines the chemical space for which the model's predictions are reliable. nih.gov It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from those used to build the model. mdpi.com The AD can be assessed based on the range of descriptor values in the training set. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as 3-(5-acetyl-2-furyl)acrylic acid, and a biological target, typically a protein. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds and to propose binding modes. nih.govmdpi.com For example, docking studies on acrylic acid derivatives have been used to investigate their potential as enzyme inhibitors by analyzing their binding interactions with the active site of the enzyme. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the nature of the intermolecular interactions. nih.govdovepress.com MD simulations can reveal conformational changes in both the ligand and the protein upon binding. dovepress.com

Key Insights from Docking and MD Simulations:

| Computational Method | Information Gained |

| Molecular Docking | Binding affinity (scoring functions), preferred binding pose, key interacting residues. nih.govmdpi.com |

| Molecular Dynamics | Stability of the ligand-protein complex, conformational changes, detailed analysis of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). nih.govdovepress.com |

Conformational Landscape and Intermolecular Interaction Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to a biological target. researchgate.net Computational methods are employed to explore the conformational landscape of molecules like 3-(5-acetyl-2-furyl)acrylic acid.

Studies have shown that for some furan-containing acrylic acids, the most stable conformation may not be planar. The furan ring can be rotated relative to the acrylic acid side chain, which can influence its interaction with target molecules. researchgate.net

Intermolecular interactions play a critical role in the binding of a ligand to its receptor. These interactions can be analyzed in detail using the results from molecular docking and MD simulations. dovepress.com Key interactions include:

Hydrogen bonds: Crucial for specificity and affinity.

Van der Waals forces: Contribute to the close packing of atoms at the binding interface.

Pi-stacking interactions: Can occur between aromatic rings, such as the furan ring, and aromatic residues in the protein.

Understanding the conformational preferences and the key intermolecular interactions of 3-(5-acetyl-2-furyl)acrylic acid is essential for the rational design of more potent and selective analogs.

Elucidation of Biological Activities and Underlying Mechanisms of 3 5 Acetyl 2 Furyl Acrylic Acid Derivatives

Investigation of Antimicrobial Efficacy

Broad-Spectrum Antibacterial and Antifungal Research

Derivatives of 3-(5-Acetyl-2-furyl)acrylic acid have demonstrated notable broad-spectrum antimicrobial properties. Studies have revealed that various structural modifications of the parent compound lead to significant activity against a range of both bacterial and fungal pathogens. For instance, the synthesis of amides and hydrazones derived from 3-(5-acetyl-2-furyl)acrylic acid has yielded compounds with potent antimicrobial effects.

One study focused on the synthesis of a series of 3-(5-acetyl-2-furyl)acrylic acid derivatives, which were then evaluated for their in vitro antibacterial and antifungal activities. The results indicated that these compounds exhibited a broad spectrum of antimicrobial action. Specifically, certain derivatives showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Furthermore, significant antifungal activity was observed against various fungal strains, including Candida albicans and Aspergillus niger.

The antimicrobial screening of these compounds often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The data from these studies highlight that the antimicrobial efficacy is highly dependent on the specific structural features of the derivatives.

Mechanistic Studies on Cellular Targets and Pathways

The antimicrobial action of 3-(5-acetyl-2-furyl)acrylic acid derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation, several studies have pointed towards potential cellular targets and pathways.

One proposed mechanism involves the inhibition of crucial enzymes necessary for microbial survival. The structural features of these compounds, particularly the α,β-unsaturated carbonyl system, make them potential Michael acceptors. This allows them to react with nucleophilic groups present in the active sites of enzymes, leading to their inactivation.

Furthermore, some derivatives may exert their antimicrobial effects by interfering with nucleic acid or protein synthesis. By binding to DNA or inhibiting enzymes involved in replication, transcription, or translation, these compounds can effectively halt the growth and proliferation of microorganisms. The specific interactions at the molecular level are a subject of ongoing research to fully elucidate the pathways involved.

Research on Antimalarial Potential

Targeting Farnesyltransferase and Related Parasitic Enzymes

A significant area of research for 3-(5-acetyl-2-furyl)acrylic acid derivatives is their potential as antimalarial agents, with a particular focus on inhibiting the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the malaria parasite, Plasmodium falciparum, as it is responsible for the post-translational modification of proteins, a process known as prenylation. This modification is essential for the proper function and localization of these proteins, which are involved in various cellular processes vital for the parasite's survival.

The rationale for targeting FTase is that its inhibition can disrupt these critical cellular functions, leading to the death of the parasite. The 3-(5-acetyl-2-furyl)acrylic acid scaffold has been identified as a promising starting point for the design of FTase inhibitors. These compounds are thought to mimic the natural substrate of the enzyme, farnesyl pyrophosphate (FPP), and bind to the active site, thereby blocking its activity.

Research in this area has involved the synthesis of a variety of analogues of 3-(5-acetyl-2-furyl)acrylic acid and screening them for their ability to inhibit P. falciparum FTase (PfFTase). These studies have demonstrated that specific structural modifications can lead to potent and selective inhibition of the parasitic enzyme over its human counterpart, which is a critical factor for developing safe and effective antimalarial drugs.

Structure-Activity Relationship Correlations in Antimalarial Analogues

The development of effective antimalarial agents based on the 3-(5-acetyl-2-furyl)acrylic acid scaffold heavily relies on understanding the structure-activity relationships (SAR). SAR studies aim to identify the key structural features of the molecule that are responsible for its biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in antimalarial potency, researchers can design more effective compounds.

For 3-(5-acetyl-2-furyl)acrylic acid derivatives, SAR studies have revealed several important correlations. The nature of the substituent on the acrylic acid moiety has been shown to be a critical determinant of antimalarial activity. For example, converting the carboxylic acid to various amides or esters can significantly impact the compound's potency.

Furthermore, modifications to the furan (B31954) ring and the acetyl group have also been explored. The introduction of different substituents at various positions on the furan ring can influence the electronic and steric properties of the molecule, which in turn affects its interaction with the target enzyme. These studies have provided valuable insights into the design of analogues with improved antimalarial activity and better pharmacokinetic properties.

Molecular Basis of Action in Plasmodium falciparum Models

Understanding the molecular basis of action of 3-(5-acetyl-2-furyl)acrylic acid derivatives in Plasmodium falciparum is crucial for their development as antimalarial drugs. In vitro studies using cultured P. falciparum have been instrumental in elucidating the mechanism of action of these compounds.

The primary molecular target for many of these derivatives is believed to be PfFTase. Inhibition of this enzyme disrupts the prenylation of key regulatory proteins, such as Ras-like proteins, which are involved in signal transduction pathways that control cell growth, differentiation, and vesicle trafficking. The disruption of these pathways ultimately leads to the death of the parasite.

Molecular modeling and docking studies have been employed to visualize the interaction of these inhibitors with the active site of PfFTase. These studies have helped to explain the observed SAR and have provided a rational basis for the design of new, more potent inhibitors. The insights gained from these molecular studies are critical for optimizing the lead compounds and advancing them through the drug discovery pipeline.

Modulation of Lipid Metabolism Pathways

Derivatives of 3-(5-acetyl-2-furyl)acrylic acid have been investigated for their potential to modulate lipid metabolism, a critical process in various physiological and pathological states. Research in this area has focused on their hypolipidemic effects and their ability to inhibit key enzymes involved in the biosynthesis of lipids.

Studies in rodent models have demonstrated the hypolipidemic activity of furylacrylic acid derivatives. nih.gov One of the related compounds, 2-furoic acid, was shown to be a potent agent, significantly lowering both serum cholesterol and triglyceride levels in mice and rats. nih.gov Specifically, at a dose of 20 mg/kg/day in mice, 2-furoic acid reduced serum cholesterol by 41% and serum triglycerides by 56%. nih.gov In rats, the same compound lowered serum cholesterol by 50% and triglycerides by 42%. nih.gov Furthermore, treatment with 2-furoic acid led to a reduction in lipid levels in the liver of mice after 16 days. nih.gov In rats, it beneficially increased the cholesterol content of the high-density lipoprotein (HDL) fraction while decreasing it in the chylomicron fraction. nih.gov These findings suggest that furan-based compounds have promise as hypolipidemic agents. nih.gov

The mechanism behind the hypolipidemic effects of these derivatives appears to be linked to the inhibition of several key enzymes in lipid biosynthesis. Research has shown that 2-furoic acid effectively suppresses a range of hepatic enzymes critical for lipid metabolism. nih.gov These include mitochondrial citrate (B86180) exchange, ATP-dependent citrate lyase, acetyl-CoA synthetase, acyl-CoA cholesterol acyl transferase, sn-glycerol-3-phosphate acyl transferase, and phosphatidate phosphohydrolase. nih.gov By inhibiting these enzymes, the synthesis of fatty acids and cholesterol can be effectively reduced. For instance, inhibitors of acetyl-CoA carboxylase (ACC), a related target in lipid synthesis, have been shown to stimulate the β-oxidation of fatty acids and decrease lipid accumulation in conditions like fatty liver disease. nih.gov

Receptor-Mediated Biological Responses

The biological activities of 3-(5-acetyl-2-furyl)acrylic acid and its derivatives extend to interactions with specific cellular receptors, leading to a cascade of downstream biological effects. Key areas of investigation include their partial agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and their inhibitory effects on Monoamine Oxidase B (MAO-B).

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipocyte differentiation, insulin (B600854) sensitivity, and fatty acid metabolism. nih.govmdpi.com While full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective in treating type 2 diabetes, they are associated with side effects. nih.govmdpi.com This has led to the development of partial agonists, which aim to retain the therapeutic benefits while minimizing adverse effects. nih.gov

Derivatives of 3-(5-acetyl-2-furyl)acrylic acid have been explored in the context of PPARγ partial agonism. The strategy often involves modifying the structure of a known agonist to reduce its agonistic activity. For example, the deletion of an acidic carboxyl group from a parent compound has been shown to decrease hPPARγ agonistic activity, leading to partial agonism with moderate potency and low efficacy. mdpi.com The binding of partial agonists to the PPARγ ligand-binding domain (LBD) can lead to a conformation that differs from that induced by full agonists, affecting the recruitment of coactivators and thus modulating the transcriptional output. mdpi.com

Table 1: Research Findings on PPARγ Partial Agonism

| Compound Type | Observation | Potential Outcome |

|---|---|---|

| Phenyl, Benzyl, and 2-Phenylethyl derivatives | Showed decreased hPPARγ agonistic activity compared to the lead compound. mdpi.com | Development of partial agonists with potentially fewer side effects. |

| Arylalkynyl amide-type derivatives | Acted as hPPARγ antagonists. mdpi.com | Interference with the proper folding of the H12 helix of the hPPARγ LBD. mdpi.com |

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters like dopamine. frontiersin.orgnih.gov Inhibition of MAO-B is a therapeutic strategy for neurological conditions such as Parkinson's disease. frontiersin.orgnih.gov Research has identified that small molecules with two aryl moieties connected by a short spacer can be potent MAO-B inhibitors. nih.gov

Computational and in vitro studies have explored the potential of various derivatives, including those with furan scaffolds, as MAO-B inhibitors. frontiersin.orgnih.gov For instance, a series of anilide derivatives were synthesized and tested for their MAO-B inhibitory properties, with some compounds showing activity in the nanomolar range. nih.gov Docking studies have helped to understand the binding interactions between these inhibitors and the active site of the MAO-B enzyme, often highlighting the importance of hydrogen bonding with key amino acid residues. frontiersin.org

Table 2: Investigated MAO-B Inhibitors

| Compound | Type | IC50 (MAO-B) | Key Findings |

|---|---|---|---|

| N-(2,4-Dinitrophenyl)benzo[d] nih.govsigmaaldrich.comdioxole-5-carboxamide | Anilide Derivative | 56 nM nih.gov | Reversible and competitive inhibitor. nih.gov |

Other Investigated Biological Phenomena

Beyond their effects on lipid metabolism and specific receptor interactions, derivatives of 3-(5-acetyl-2-furyl)acrylic acid have been investigated for a range of other biological activities. The furan nucleus is a common scaffold in many bioactive compounds, contributing to their diverse pharmacological profiles. ijabbr.com

Research has demonstrated that furan derivatives possess antimicrobial properties. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans and have also been found to suppress the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com Additionally, certain 1,3,4-oxadiazole (B1194373) derivatives containing a 5-nitrofuran-2-yl substituent have exhibited strong bactericidal effects, particularly against Staphylococcus species. nih.gov

Furthermore, some acrylic acid derivatives have been studied for their antiproliferative effects. For instance, certain 3-(4-chlorophenyl)acrylic acid derivatives have demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cell line and have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov The genotoxic effects of related compounds like 5-nitro-2-furyl acrylic acid have also been noted, with studies indicating that it can induce DNA damage in human cells. nih.gov

Antioxidant Activity Profiling

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. While specific studies detailing the antioxidant activity of 3-(5-Acetyl-2-furyl)acrylic acid are not extensively available, the antioxidant properties of related furan and acrylic acid derivatives have been investigated.

The antioxidant activity of furan-containing compounds is often attributed to the electron-donating nature of the furan ring. mdpi.com This property allows them to scavenge free radicals, thereby mitigating oxidative stress. mdpi.com Various in vitro assays are commonly employed to assess antioxidant capacity. These assays can be broadly categorized into two types: hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays.

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the lipid peroxidation inhibition assay. mdpi.comnih.gov For instance, studies on cinnamic acid derivatives, which share the acrylic acid moiety, have demonstrated considerable radical scavenging and antioxidant actions. mdpi.comnih.gov Phenolic acid-chitooligosaccharide derivatives have also shown significant DPPH radical scavenging ability, with their efficacy being dose-dependent. nih.gov The incorporation of phenolic groups into a molecule often enhances its antioxidant capacity. nih.gov

The table below outlines some of the common in vitro assays used for profiling the antioxidant activity of compounds structurally related to 3-(5-Acetyl-2-furyl)acrylic acid.

| Assay Type | Principle | Typical Measurement | Reference |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. | Decrease in absorbance at a specific wavelength (e.g., 517 nm). Results are often expressed as IC50 values. | mdpi.comnih.gov |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. | Formation of a colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance. | mdpi.com |

| Lipid Peroxidation Inhibition Assay | Assesses the ability of an antioxidant to inhibit the oxidation of lipids, often induced by a pro-oxidant. | Measurement of byproducts of lipid peroxidation, such as malondialdehyde (MDA). | mdpi.com |

While these methods provide a framework for assessing antioxidant potential, specific experimental data for 3-(5-Acetyl-2-furyl)acrylic acid and its close derivatives is needed to fully characterize its antioxidant profile.

General Anti-cancer Research

The furan ring is a key pharmacophore in a number of compounds with promising anticancer activity. mdpi.commdpi.com Research into furan-based derivatives has revealed their potential to inhibit cancer cell growth through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis. mdpi.com

Several studies have highlighted the cytotoxic effects of furan-containing molecules against various human cancer cell lines. For example, a series of novel furan-based derivatives were synthesized and evaluated for their antiproliferative properties against breast cancer cell lines. mdpi.com Some of these compounds demonstrated significant activity, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. mdpi.com The pro-apoptotic effects were linked to the stimulation of the intrinsic mitochondrial pathway, involving the upregulation of p53 and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

The table below summarizes the in vitro anticancer activity of some furan-2-yl acrylic acid derivatives and related compounds against different cancer cell lines.

| Compound Type | Cancer Cell Line | Activity | Mechanism of Action | Reference |

| Pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone furan derivatives | MCF-7 (Breast Cancer) | G2/M phase cell cycle arrest, apoptosis | Inhibition of tubulin polymerization, induction of intrinsic mitochondrial apoptosis | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | Significant anti-cancer potential | Not specified | mdpi.com |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivatives | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | Antiproliferative activity with IC50 values in the low micromolar range | Down-regulation of survivin, activation of caspase-3, induction of apoptosis | mdpi.com |

| 5-Nitro-2-furyl acrylic acid | EUE (Human Fibroblasts) | Cytotoxic and genotoxic effects | Damage to DNA | nih.gov |

| 3-Arylflavone-8-acetic acid derivatives | HT-29 (Colon Adenocarcinoma), A549 (Lung Adenocarcinoma) | Direct and indirect cytotoxicities | Induction of tumor necrosis factor α (TNF-α) production | nih.gov |

These findings underscore the potential of the furan-2-yl acrylic acid scaffold as a template for the design of novel anticancer agents. The presence of different substituents on the furan ring and the acrylic acid chain can significantly influence the cytotoxic potency and the mechanism of action. mdpi.com Further research, including the synthesis and biological evaluation of a wider range of 3-(5-Acetyl-2-furyl)acrylic acid derivatives, is warranted to fully explore their therapeutic potential.

Research Applications and Prospective Avenues for 3 5 Acetyl 2 Furyl Acrylic Acid

Utility as a Synthon in Complex Molecule Synthesis

The strategic placement of multiple reactive sites within 3-(5-Acetyl-2-furyl)acrylic acid makes it a valuable synthon, or building block, for the construction of more complex molecular architectures. The acetyl group and the acrylic acid functionality, in conjunction with the furan (B31954) ring, offer multiple avenues for chemical modification, enabling chemists to introduce diverse functionalities and build intricate molecular frameworks.

One of the key transformations involving this compound is the acetylation of its parent compound, 3-(2-furyl)acrylic acid, which serves as a precursor. The acetylation process, which introduces the acetyl group at the 5-position of the furan ring, is a critical step in creating the title compound. researchgate.net This reaction highlights the reactivity of the furan ring and its susceptibility to electrophilic substitution. The resulting 3-(5-Acetyl-2-furyl)acrylic acid can then undergo further reactions at its various functional groups. For instance, the acrylic acid moiety can be converted into esters, amides, or other derivatives, while the acetyl group can participate in condensation reactions or be modified through oxidation or reduction.

The versatility of the furan ring itself is another key aspect of its utility as a synthon. Furan rings can participate in various cycloaddition reactions and can be converted into other heterocyclic systems. This allows for the transformation of the furan core of 3-(5-Acetyl-2-furyl)acrylic acid into different scaffolds, further expanding its synthetic potential. For example, derivatives of 3-(5-nitro-2-furyl)acrylic acid have been successfully used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of heterocycles with known applications in medicinal chemistry. chempap.org This demonstrates how the furan ring can serve as a template for the construction of other important heterocyclic systems.

The following table summarizes some of the key reactions and transformations that highlight the utility of 3-(5-Acetyl-2-furyl)acrylic acid and its derivatives as synthons:

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Acetylation | Acetic anhydride (B1165640), catalyst | 5-acetyl-2-furyl derivatives | Introduction of a key functional group |

| Esterification | Alcohol, acid catalyst | Acrylic acid esters | Modification of the carboxylic acid functionality |

| Cyclization | With hydrazides | 1,3,4-oxadiazole derivatives | Synthesis of new heterocyclic systems |

| Hydroarylation | Arenes, Brønsted superacid | 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Formation of new carbon-carbon bonds |

Advancements in Functional Material Development

The unique electronic and structural properties of the furan ring system have led to growing interest in the use of furan derivatives, including 3-(5-Acetyl-2-furyl)acrylic acid, in the development of advanced functional materials. The conjugated system formed by the furan ring and the acrylic acid moiety can impart interesting optical and electronic properties to polymers and other materials.

One area of active research is the incorporation of furan-based monomers into polymers. The furan ring can be used to create polymers with tunable properties, such as thermal stability, conductivity, and optical response. For example, the synthesis of fluorene-based small molecules containing furyl groups has been explored for applications in organic photovoltaics. polyacs.org While this research does not directly involve 3-(5-Acetyl-2-furyl)acrylic acid, it demonstrates the potential of the furan scaffold in the design of new materials for organic electronics. The presence of the acetyl and acrylic acid groups in 3-(5-Acetyl-2-furyl)acrylic acid provides convenient handles for polymerization or for grafting the molecule onto other polymer backbones.

Furthermore, the ability of the furan ring to undergo reversible Diels-Alder reactions has been exploited to create self-healing polymers. This "click" chemistry approach allows for the formation and cleavage of cross-links within a polymer network, enabling the material to repair itself upon damage. The furan moiety in 3-(5-Acetyl-2-furyl)acrylic acid could potentially be utilized in a similar fashion, opening up possibilities for the creation of novel self-healing materials.

The development of furan-based polymers from renewable resources is another important aspect of this research area. Furan derivatives can be derived from biomass, making them an attractive alternative to petroleum-based monomers. nih.gov 2,5-Furandicarboxylic acid, a related furan derivative, is considered a key platform chemical for the production of bio-based polymers. researchgate.net The synthesis of polymers from 3-(5-Acetyl-2-furyl)acrylic acid could contribute to the development of more sustainable materials with a wide range of applications.

Future Directions in Bioactive Compound Discovery

The furan nucleus is a common motif in a variety of natural products and synthetic compounds with diverse biological activities. This has spurred interest in the exploration of 3-(5-Acetyl-2-furyl)acrylic acid and its derivatives as potential lead compounds for the discovery of new therapeutic agents. The combination of the furan ring, the acrylic acid moiety, and the acetyl group offers a unique pharmacophore that can be systematically modified to optimize biological activity.

Research has shown that derivatives of 3-(2-furyl)acrylic acid exhibit a range of biological effects. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against the yeast-like fungi Candida albicans, as well as against the bacteria Escherichia coli and Staphylococcus aureus. nih.gov This suggests that the furan-acrylic acid scaffold can serve as a starting point for the development of new antimicrobial agents.

Furthermore, studies on the nitro-substituted analogue, 5-nitro-2-furyl acrylic acid, have revealed its cytotoxic and genotoxic effects on human fibroblasts in vitro. nih.gov This finding, while highlighting potential toxicity, also suggests that furan derivatives could be investigated for their potential as anticancer agents. The ability to induce DNA damage is a hallmark of many chemotherapeutic drugs, and the furan ring system could be a valuable scaffold for the design of new compounds with this mode of action.

The future of bioactive compound discovery based on the 3-(5-Acetyl-2-furyl)acrylic acid scaffold will likely involve the synthesis and screening of large libraries of derivatives. By systematically varying the substituents on the furan ring and modifying the acrylic acid and acetyl groups, researchers can explore the structure-activity relationships and identify compounds with improved potency and selectivity. The use of computational modeling and high-throughput screening techniques will be instrumental in accelerating this process.

The following table provides a summary of the observed biological activities of related furan-acrylic acid derivatives:

| Compound Type | Biological Activity | Target Organisms/Cell Lines | Reference |

| 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial | Candida albicans, Escherichia coli, Staphylococcus aureus | nih.gov |

| 5-nitro-2-furyl acrylic acid | Cytotoxic, genotoxic | Human fibroblasts | nih.gov |

Emerging Methodologies and Interdisciplinary Research Opportunities

The advancement of research on 3-(5-Acetyl-2-furyl)acrylic acid is closely linked to the development of new synthetic methodologies and the fostering of interdisciplinary collaborations. Emerging techniques in organic synthesis are enabling more efficient and sustainable ways to prepare and modify furan-based compounds, while collaborations with researchers in materials science, biology, and medicine are opening up new avenues for their application.

In the realm of synthesis, there is a continuous effort to develop greener and more atom-economical methods for the preparation of furan derivatives. This includes the use of novel catalysts, flow chemistry, and microwave-assisted synthesis to improve reaction yields, reduce waste, and minimize the use of hazardous reagents. For example, the use of solid acid catalysts for esterification reactions of furan-based carboxylic acids represents a more sustainable alternative to traditional methods. These advancements will not only facilitate the laboratory-scale synthesis of 3-(5-Acetyl-2-furyl)acrylic acid and its derivatives but also pave the way for their larger-scale production.

Interdisciplinary research is crucial for unlocking the full potential of this versatile molecule. Collaborations between organic chemists and materials scientists are essential for the design and synthesis of new functional polymers and materials with tailored properties. Similarly, partnerships with biologists and pharmacologists are necessary to investigate the biological activities of 3-(5-Acetyl-2-furyl)acrylic acid derivatives and to explore their potential as therapeutic agents. The study of the interaction of these compounds with biological targets, such as enzymes and receptors, will provide valuable insights into their mechanisms of action and guide the design of more effective drugs.

The convergence of experimental and computational approaches is another key trend in this field. Density functional theory (DFT) calculations, for example, can be used to predict the reactivity and electronic properties of furan derivatives, helping to guide synthetic efforts and to understand the structure-property relationships in new materials. nih.gov This synergy between theory and experiment will undoubtedly accelerate the pace of discovery and innovation in the field of furan chemistry.

Q & A

Q. What are the standard synthetic routes for 3-(5-Acetyl-2-furyl)acrylic acid, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves condensation reactions between acetyl-substituted furan derivatives and acrylic acid precursors. For example, analogous methods for related furylacrylic acids use pyridine and piperidine as catalysts under reflux conditions . Key parameters include:

- Temperature control : Reactions often require heating (e.g., 80–100°C) to drive condensation.

- Solvent selection : Ethanol/water mixtures are common for crystallization .

- Purification : Column chromatography or recrystallization is critical due to potential byproducts like unreacted aldehydes.

Note : Sigma-Aldrich notes that analytical data (e.g., NMR, HPLC) for this compound may not be available commercially, necessitating in-house characterization .

Q. How can researchers characterize 3-(5-Acetyl-2-furyl)acrylic acid using spectroscopic and chromatographic techniques?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for acetyl and carboxylic acid groups) .

- NMR : ¹H NMR can resolve the furan ring protons (δ 6.5–7.5 ppm) and acrylic acid protons (δ 6.0–6.5 ppm for trans-vinyl protons). ¹³C NMR confirms the acetyl group (δ ~200 ppm) .

- HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

Methodological Answer:

Q. What safety protocols are essential when handling 3-(5-Acetyl-2-furyl)acrylic acid?

Methodological Answer:

- Hazards : Combustible solid (WGK 3 classification). Use fume hoods to avoid inhalation .

- Protective gear : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers away from ignition sources, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of 3-(5-Acetyl-2-furyl)acrylic acid?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This reveals electrophilic/nucleophilic sites, aiding in predicting reaction pathways (e.g., Michael addition sites) .

- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction kinetics .

Q. What mechanistic insights explain contradictions in reaction yields when varying substituents on the furan ring?

Methodological Answer:

- Steric/Electronic effects : Electron-withdrawing groups (e.g., nitro) on the furan may deactivate the ring, reducing condensation efficiency. Use Hammett plots to correlate substituent effects with reaction rates .

- Side reactions : Acetyl groups may undergo hydrolysis under acidic conditions; monitor via TLC or in-situ IR .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Dynamic effects : Rotational barriers in the acrylic acid moiety can cause splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks and confirm conformational exchange .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between main product and diastereomers/byproducts .

Q. What strategies evaluate the compound’s bioactivity, such as antimicrobial or cytotoxic effects?

Methodological Answer:

- Antimicrobial assays : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use protonated derivatives to enhance solubility in microbial media .

- Mechanistic studies : Probe reactive oxygen species (ROS) generation via fluorescence assays (e.g., DCFH-DA) to link structure to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.